molecular formula C19H12F3N3O2 B2898688 1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260688-54-7

1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2898688
CAS No.: 1260688-54-7
M. Wt: 371.319
InChI Key: FALLYKQBUJSYTB-UHFFFAOYSA-N
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Description

1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H12F3N3O2 and its molecular weight is 371.319. The purity is usually 95%.
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Biological Activity

The compound 1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a derivative of the oxadiazole and quinoline scaffolds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H13F3N4O\text{C}_{16}\text{H}_{13}\text{F}_{3}\text{N}_{4}\text{O}

This structure combines a quinoline core with a trifluoromethyl-substituted oxadiazole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

  • Anticancer Properties :
    • The 1,3,4-oxadiazole scaffold has been reported to exhibit significant anticancer activities. Studies have shown that derivatives of this scaffold can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
    • The compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), SGC-7901 (gastric cancer), and others .
  • Mechanisms of Action :
    • The anticancer effects are attributed to several mechanisms:
      • Inhibition of Enzymes : Compounds containing the oxadiazole moiety have been shown to inhibit enzymes critical for DNA synthesis and repair .
      • Targeting Kinases : The compound may interact with specific kinases involved in cell signaling pathways that regulate proliferation and apoptosis .
      • Interference with Nucleic Acids : Oxadiazole derivatives can also bind to nucleic acids, affecting transcription and replication processes .

Case Studies

  • Cytotoxicity Testing :
    • A study conducted on synthesized oxadiazole derivatives showed promising results in inhibiting the growth of cancer cells. The tested compound exhibited IC50 values in the low micromolar range against several tumor cell lines .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that the compound binds effectively to target proteins involved in cancer pathways. The binding affinity was comparable to known anticancer drugs, suggesting potential for further development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substitution patterns on the oxadiazole ring significantly influence biological activity.
  • Trifluoromethyl groups enhance lipophilicity and cellular uptake, contributing to increased potency against cancer cells .

Data Table: Biological Activity Summary

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
CytotoxicityHepG25.0Inhibition of thymidylate synthase
SGC-79017.5HDAC inhibition
MCF-76.0Kinase inhibition
AntimicrobialVarious bacteria10.0Disruption of bacterial cell wall

Properties

IUPAC Name

1-methyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2/c1-25-10-14(16(26)13-4-2-3-5-15(13)25)18-23-17(24-27-18)11-6-8-12(9-7-11)19(20,21)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALLYKQBUJSYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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